1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
CAS No.: 1566223-69-5
Cat. No.: VC3113600
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1566223-69-5 |
---|---|
Molecular Formula | C10H14ClN3O |
Molecular Weight | 227.69 g/mol |
IUPAC Name | 1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol |
Standard InChI | InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 |
Standard InChI Key | UHBSEOGSMYASMK-UHFFFAOYSA-N |
SMILES | CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O |
Canonical SMILES | CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O |
Introduction
Chemical Identity and Basic Properties
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is characterized by a distinct chemical identity with multiple naming conventions and identifiers. The compound features a central pyrrolidine ring connected to both a chloropyrimidine moiety and an ethanol group, creating a molecule with diverse reactive sites and potential pharmaceutical applications.
Chemical Identifiers and Nomenclature
Parameter | Information |
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CAS Number | 1566223-69-5 |
Chemical Formula | C₁₀H₁₄ClN₃O |
Molecular Weight | 227.69 g/mol |
MDL Number | MFCD26060800 |
PubChem CID | 112627052 |
IUPAC Name | 1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol |
InChI Key | UHBSEOGSMYASMK-UHFFFAOYSA-N |
Table 1: Chemical identifiers and fundamental properties of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Structural Representation
The molecular structure features a 6-chloropyrimidine ring connected to a pyrrolidine ring at the 4-position, with the pyrrolidine bearing an ethanol group at the 3-position. This arrangement creates a compound with multiple potential interaction sites, making it valuable for chemical research and pharmaceutical development.
The compound can be represented by the SMILES notation: CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O, which encodes its complete structural information in a linear format . The structure combines heterocyclic elements with aliphatic components, creating a hybrid molecule with distinct physical and chemical characteristics.
Physical and Chemical Properties
The physical and chemical properties of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol determine its behavior in various chemical environments and influence its potential applications in research and development settings.
Physical Characteristics
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is typically observed as a powder at room temperature . Its molecular weight of 227.69 g/mol places it in a range commonly associated with drug-like molecules, adhering to Lipinski's Rule of Five for potential orally active drugs. The compound's physical state facilitates its handling and incorporation into various experimental protocols.
Chemical Reactivity
The compound features several reactive sites that can participate in diverse chemical transformations:
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The secondary alcohol group can undergo oxidation, esterification, or dehydration reactions
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The pyrrolidine nitrogen provides a site for potential alkylation or acylation
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The chloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions
These reactive centers make the compound versatile for chemical modifications and potential development of derivative compounds with enhanced properties or biological activities.
Structural Relationships and Analogs
The structural features of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol place it within a broader family of heterocyclic compounds that have demonstrated importance in medicinal chemistry.
Comparison with Related Structures
Several structurally related compounds appear in research contexts:
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Pyrrolidine derivatives functionalized with pyrimidine moieties have been explored as potential bioactive compounds
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The parent compound 1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 477700-38-2) serves as a precursor or building block
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Compounds containing the 6-chloropyrimidin-4-yl group connected to nitrogen heterocycles demonstrate diverse biological activities
Structure-Activity Relationships
Research on related compounds suggests potential structure-activity relationships that might be relevant to 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol:
Structural Element | Potential Role in Activity |
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6-Chloropyrimidine | Serves as a hydrogen bond acceptor; provides site for nucleophilic substitution |
Pyrrolidine ring | Enhances binding through nitrogen as hydrogen bond acceptor; provides conformational constraint |
Ethanol side chain | Introduces hydrogen bond donor/acceptor capability; modulates solubility |
Table 2: Potential functional roles of structural elements in 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Related pyrimidinyl compounds with similar structural features have shown activity as enzyme inhibitors and receptor modulators. For example, pyrimidinyl biphenylureas have been identified as potential CB₁ allosteric modulators with possible applications in treating obesity .
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